hemoglobin Bab-Saadoun
Description
Localization of the Hemoglobin Bab-Saadoun Mutation within the Beta-Globin Gene Locus
The mutation responsible for this compound is located on the beta-globin gene (HBB), which resides on chromosome 11. archivesofmedicalscience.com Specifically, the alteration occurs at codon 48 of the HBB gene. nih.govdnai.org This position is part of the interhelical CD segment of the beta-globin chain, a region that serves as a spacer between two alpha-helical domains of the protein. nih.govresearchgate.net
Characterization of the Specific Nucleotide Alteration in this compound
Genetic sequencing has identified the precise nucleotide change that gives rise to this compound. The mutation is a point mutation, specifically a transversion, at nucleotide position 146 of the HBB gene's coding sequence (c.146T>C). ithanet.eu In the context of the genetic code, this involves the change of a thymine (B56734) (T) to a cytosine (C) in the DNA sequence. This alters the codon from CTG, which normally codes for the amino acid Leucine (B10760876), to CCG, which codes for Proline. ithanet.eu
Table 1: Nucleotide Alteration in this compound
| Feature | Normal Beta-Globin (HbA) | This compound |
|---|---|---|
| Gene | HBB | HBB |
| Codon Position | 48 | 48 |
| DNA Codon | CTG | CCG |
| Nucleotide Change | c.146T>C | c.146T>C |
Analysis of the Resultant Amino Acid Substitution: β48(CD7)Leu→Pro
The nucleotide alteration directly results in a change in the amino acid sequence of the beta-globin protein. At position 48, which is also designated as the seventh position of the CD helix (CD7), the amino acid Leucine (Leu) is replaced by Proline (Pro). nih.govresearchgate.net This substitution is denoted as β48(CD7)Leu→Pro.
Leucine at the β48 position is an invariable amino acid, meaning it is highly conserved across different species, suggesting its importance for the structure and function of the hemoglobin molecule. nih.govresearchgate.net The substitution of Leucine with Proline is structurally significant. Proline has a unique rigid ring structure that differs from the more flexible side chains of other amino acids. plos.org This rigidity can disrupt the normal helical structure of a protein segment. plos.org Furthermore, Proline lacks an amide hydrogen, preventing it from forming main-chain hydrogen bonds that are crucial for stabilizing secondary structures like alpha-helices. plos.org The introduction of a Proline residue in the interhelical CD segment is thought to affect the stability of the hemoglobin molecule, leading to the observed mild instability of this compound in laboratory tests. nih.govresearchgate.net
Table 2: Amino Acid Substitution in this compound
| Feature | Normal Beta-Globin (HbA) | This compound |
|---|---|---|
| Amino Acid Position | 48 (CD7) | 48 (CD7) |
| Amino Acid | Leucine (Leu) | Proline (Pro) |
| Substitution | - | Leu→Pro |
| Structural Impact | Flexible side chain, participates in stabilizing protein structure. | Rigid ring structure, disrupts secondary structure and hydrogen bonding. plos.org |
Mechanisms of Gene Mutation: Spontaneous Event Hypothesis for this compound
The occurrence of this compound is attributed to a spontaneous or de novo mutation. nih.govdnai.org This hypothesis is strongly supported by the initial case study in which the hemoglobin variant was detected in a young Arabian boy in Tunisia, while his parents did not carry the mutation. nih.govresearchgate.net A de novo mutation is a genetic alteration that is present for the first time in one family member as a result of a mutation in a germ cell (egg or sperm) of one of the parents, or a mutation that arises in the fertilized egg itself during early embryogenesis. wikipedia.org
Such spontaneous mutations can occur through various mechanisms, including errors during DNA replication or failure of DNA repair mechanisms to correct a randomly occurring change. wikipedia.org While the specific trigger for this particular mutation is unknown, its appearance as a new event in the proband is a classic example of a de novo genetic change in human genetic disease.
Properties
CAS No. |
144941-01-5 |
|---|---|
Molecular Formula |
C8H2F13I |
Synonyms |
hemoglobin Bab-Saadoun |
Origin of Product |
United States |
Hemoglobin Bab Saadoun: Detailed Findings
Discovery and Origin
Hemoglobin Bab-Saadoun was discovered in a young Arabian boy residing in Tunisia. researchgate.netnih.gov A significant finding from the initial investigation was that the variant was not present in his parents, suggesting that it arose from a spontaneous mutation in the child. nih.govresearchgate.net This de novo mutation makes it a particularly interesting case for geneticists. The variant is named after the Bab Saadoun district in Tunis, Tunisia. mjhid.orgmjhid.org
Molecular and Genetic Characteristics
The defining feature of this compound is a mutation in the beta-globin gene (HBB). ithanet.eu Specifically, it involves a substitution of the amino acid proline for leucine (B10760876) at position 48 of the β-globin chain. nih.govtandfonline.com This location, designated as CD7, is within the interhelical CD segment of the protein. researchgate.netnih.gov The genetic notation for this mutation is HBB:c.146T>C, leading to the protein change β 48(CD7) Leu>Pro. ithanet.eu
Table 1: Genetic and Molecular Details of this compound
| Characteristic | Description |
| Affected Gene | Beta-globin (HBB) |
| Mutation Type | Point Mutation (T>C) |
| Codon | 48 |
| Amino Acid Change | Leucine to Proline (Leu→Pro) |
| Location | Position 48 (CD7) of the β-globin chain |
| HGVS Name | HBB:c.146T>C |
| Protein Info | β 48(CD7) Leu>Pro |
Structural and Functional Implications
Biochemical analyses have confirmed that this compound is a mildly unstable variant. nih.govtandfonline.com It shows instability in heat and isopropanol (B130326) stability tests, which are standard methods for assessing hemoglobin stability. researchgate.netnih.gov The abnormal beta chain of Hb Bab-Saadoun was effectively isolated using parachloromercuribenzoate precipitation. nih.govtandfonline.com
Clinical Significance
Despite its structural instability, this compound does not appear to cause significant clinical symptoms. researchgate.netnih.gov Specifically, it is considered unlikely that the presence of this variant results in hemolytic anemia, a condition where red blood cells are destroyed faster than they are made. nih.govdnai.org The initial case report of the young boy did not indicate severe hematological issues. researchgate.net Therefore, it is classified as a clinically silent or very mild hemoglobin variant. nih.govijmr.org.inijmr.org.in
Structural Implications of the Hemoglobin Bab Saadoun Mutation
Three-Dimensional Structural Modeling of Hemoglobin Bab-Saadoun
While a specific, experimentally determined three-dimensional crystal structure for this compound is not publicly available, its structural properties can be inferred through computational modeling and comparison with the known structures of normal hemoglobin and other variants. nih.gov Such in-silico analyses, using techniques like homology modeling, are instrumental in predicting the structural consequences of amino acid substitutions. nih.govunimib.itashpublications.org
This compound is defined by the substitution of leucine (B10760876) with proline at the 48th position of the β-globin chain, designated as β48(CD7) Leu→Pro. researchgate.netnih.gov This mutation occurs within the interhelical CD segment of the β-chain. Three-dimensional models would likely be generated using the crystal structure of normal human hemoglobin (PDB entries such as 1A3N) as a template. ashpublications.org The introduction of a proline residue at position β48 would be the key modification in this model. These models are crucial for visualizing the localized and global structural perturbations that result from this mutation.
Table 1: Key Characteristics of this compound
| Characteristic | Description | Source(s) |
| Hemoglobin Variant | This compound | researchgate.netnih.gov |
| Mutation | β48(CD7) Leucine → Proline (Leu→Pro) | researchgate.netnih.gov |
| Location | Interhelical CD segment of the β-globin chain | researchgate.netnih.gov |
| Clinical Manifestation | Mildly unstable hemoglobin | researchgate.netnih.gov |
| Origin | Spontaneous mutation found in a Tunisian individual | researchgate.netresearchgate.net |
Role of the Interhelical CD Segment in Hemoglobin Stability
The stability of the hemoglobin molecule is highly dependent on the correct folding and packing of its helical segments. The CD region contributes to this by ensuring the proper orientation of the C and D helices relative to each other and to the rest of the globin chain. unipr.it The amino acid sequence in this region is highly conserved across various species, highlighting its functional importance. researchgate.netoup.com For instance, the phenylalanine at position CD1 is one of the most highly conserved residues in globins and is essential for stabilizing the heme pocket. oup.comessex.ac.uk Disruptions in the CD segment can lead to altered protein folding, reduced stability, and impaired function. unipr.itconicet.gov.ar
Impact of Leucine to Proline Substitution at β48 on Local Hemoglobin Structure
The substitution of leucine by proline at position β48 introduces significant local structural perturbations. Leucine, an amino acid with a flexible side chain, is commonly found within α-helical structures. In contrast, proline has a unique cyclic side chain that imposes rigid constraints on the polypeptide backbone.
The presence of a proline residue can disrupt or "break" an α-helical structure. tandfonline.comnih.govashpublications.org The β48 position is located in the interhelical CD segment, and the substitution of leucine with the rigid proline residue is expected to alter the local conformation. researchgate.netnih.gov This change can affect the angle between the adjacent C and D helices, leading to a distortion of the normal tertiary structure of the β-globin chain. unina.it The leucine at β48 is considered an invariable amino acid, suggesting its importance as a spacer, and its replacement by proline is thought to directly impact the stability of the hemoglobin molecule. researchgate.netnih.gov
Other hemoglobin variants with leucine-to-proline substitutions, such as Hb Southampton (β106 Leu→Pro) and Hb Showa-Yakushiji (β110 Leu→Pro), demonstrate severe structural distortions. tandfonline.comashpublications.org In these cases, the proline substitution interrupts the helical sequence, leading to significant instability of the molecule. tandfonline.comnih.govashpublications.org
Table 2: Comparison of Leucine and Proline Properties
| Amino Acid | Structure | Key Properties | Impact on Protein Structure |
| Leucine (Leu) | Acyclic, hydrophobic side chain | Flexible, accommodates α-helical structures. | Contributes to the hydrophobic core and stable packing of helices. |
| Proline (Pro) | Cyclic side chain, imino acid | Rigid, restricted phi (φ) angle. | Acts as a "helix breaker," introduces kinks in the polypeptide chain. |
Functional Characterization of Hemoglobin Bab Saadoun
Assessment of Hemoglobin Bab-Saadoun Stability
The stability of a hemoglobin variant is a critical determinant of its clinical phenotype. This compound has been identified as a mildly unstable variant through standard in vitro testing methodologies. researchgate.netnih.govdocumentsdelivered.com This instability is attributed to a specific amino acid substitution that disrupts the protein's secondary structure. researchgate.netdocumentsdelivered.com
Standard screening for unstable hemoglobins (B146990) typically involves subjecting a hemolysate to stress conditions such as heat or the presence of a solvent like isopropanol (B130326). researchgate.net While the precise protocols used for this compound are not detailed in the available literature, the principles of these tests are well-established.
Heat Stability Test: This test involves incubating a buffered hemolysate at a specific temperature, commonly 50°C. cloudfront.net Unstable hemoglobins will denature and precipitate out of solution, which can be observed visually or quantified spectrophotometrically. cloudfront.net Normal hemoglobin remains in solution under these conditions. cloudfront.net
Isopropanol Stability Test: This method assesses hemoglobin stability in the presence of a non-polar solvent. nih.gov A buffered isopropanol solution disrupts the internal hydrophobic bonds of the hemoglobin molecule. Unstable variants, which often have a less compact structure, will precipitate more rapidly than stable hemoglobin. researchgate.netnih.gov The amount of precipitation over a specific incubation period indicates the degree of instability. nih.gov
This compound exhibits a Leu→Pro substitution at position 48 of the β-chain, which is located in the interhelical CD segment. researchgate.netnih.govdocumentsdelivered.com Leucine (B10760876) at this position is an invariable amino acid, suggesting its importance in maintaining the structural integrity of the hemoglobin molecule, possibly by acting as a spacer between helices. researchgate.netdocumentsdelivered.com The substitution of leucine with proline, a known disruptor of α-helical structures, is believed to be the primary cause of the observed instability. researchgate.netdocumentsdelivered.com
Studies have confirmed that this compound is unstable in both heat and isopropanol stability tests. researchgate.netnih.gov This indicates that the structural change compromises the protein's ability to maintain its native conformation under mild denaturing conditions. Despite this, the instability is characterized as "mild," and it is considered unlikely that its presence leads to a significant hemolytic anemia. researchgate.netnih.gov
Stability Test Results for this compound
| Test | Result | Reference |
|---|---|---|
| Heat Stability Test | Unstable | researchgate.net, nih.gov |
| Isopropanol Stability Test | Unstable | researchgate.net, nih.gov |
Oxygen Binding Properties and Cooperativity Analysis of this compound
Detailed experimental data regarding the oxygen binding properties of this compound, such as the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated), are not available in the reviewed scientific literature. The P50 value is a key indicator of hemoglobin's oxygen affinity. nih.govucl.ac.ukacutecaretesting.org Similarly, a quantitative analysis of its cooperativity, typically determined by the Hill coefficient, has not been reported. Cooperativity refers to the phenomenon where hemoglobin's affinity for oxygen increases as more oxygen molecules bind. nih.govnih.gov
Comparative Functional Dynamics with Wild-Type Hemoglobin A
A direct comparative study of the functional dynamics of this compound with wild-type Hemoglobin A is not present in the accessible literature. Such a comparison would typically involve analyzing differences in conformational changes during oxygenation and deoxygenation, the kinetics of ligand binding, and the influence of allosteric effectors like 2,3-diphosphoglycerate (2,3-DPG). researchgate.netnih.gov Without experimental data, a detailed comparison of the functional dynamics remains speculative.
Discovery and Initial Academic Characterization of Hemoglobin Bab Saadoun
Initial Identification and Case Study Description
Hemoglobin Bab-Saadoun was first identified in a young Arabian boy residing in Tunisia. nih.gov The discovery was notable as it appeared to be the result of a spontaneous mutation; analysis of the parents' blood did not reveal the presence of the variant hemoglobin. nih.govresearchgate.net This de novo mutation distinguishes it from many other inherited hemoglobinopathies.
The subject of the case study was an adolescent male of Arabian ethnicity. nih.gov While the presence of this compound was confirmed, it was not associated with a severe clinical presentation, such as hemolytic anemia. nih.govresearchgate.net This initial case provided the foundational material for all subsequent analysis and characterization of this specific hemoglobin variant. The variant is named in part after Bab Saadoun, a location in Tunis, Tunisia, which is home to the hospital where much of the research on hemoglobinopathies in the region has been conducted. semanticscholar.orgmjhid.orgmjhid.orgnih.gov
Early Methodologies Employed for this compound Detection
The detection and characterization of this compound involved a combination of standard and specialized laboratory techniques for hemoglobin analysis. In the broader context of identifying hemoglobin variants in Tunisia, several methods were commonly employed. researchgate.netscispace.com
Initial screening for hemoglobin abnormalities often utilized techniques like alkaline electrophoresis and isoelectric focusing (IEF). researchgate.netresearchgate.net For quantitative analysis of different hemoglobin fractions, cation exchange high-performance liquid chromatography (HPLC) was used. researchgate.netnih.gov
However, for the specific and detailed characterization of this compound, more advanced methods were necessary. The instability of this variant was assessed using heat and isopropanol (B130326) stability tests. nih.govresearchgate.net A key method for isolating the abnormal beta chain of this compound was precipitation with parachloromercuribenzoate. nih.govresearchgate.net To definitively identify the precise molecular change, protein sequencing was essential to determine the amino acid substitution. researchgate.net Later, molecular investigation techniques such as polymerase chain reaction (PCR) followed by DNA sequencing of the globin genes became critical in confirming the underlying genetic mutation. scispace.comresearchgate.net
Original Research Findings Pertaining to this compound
The original research into this compound yielded several key findings regarding its molecular structure and properties. The defining characteristic of this variant is a substitution of the amino acid proline for leucine (B10760876) at position 48 of the beta-globin chain. nih.govresearchgate.net This specific location, designated as β48(CD7), is within the interhelical CD segment of the protein. nih.gov
The substitution of proline for leucine is significant because leucine at the β48 position is an invariable amino acid, suggesting its importance in the structure and function of the hemoglobin molecule. nih.govresearchgate.net Researchers hypothesized that this leucine acts as a spacer between two helical segments of the globin chain. nih.govresearchgate.net Its replacement by proline, an amino acid known for its unique structural properties, was thought to potentially affect the stability of the entire hemoglobin molecule. nih.govresearchgate.net
This hypothesis was supported by laboratory tests. This compound demonstrated instability in both heat and isopropanol stability tests, confirming its classification as an unstable hemoglobin variant. nih.govresearchgate.net Despite this instability, the original research concluded that the presence of this compound was unlikely to cause a clinically significant hemolytic anemia. nih.govresearchgate.net
Epidemiology and Population Genetics of Hemoglobin Bab Saadoun
Geographical Distribution and Prevalence of Hemoglobin Bab-Saadoun
The geographical distribution of this compound is exceptionally limited, with its identification exclusively reported in Tunisia. researchgate.netnih.gov The initial and only documented case was in a young Arabian boy residing in Tunisia. nih.gov This strong association with a specific North African country suggests a very localized or de novo origin.
Table 1: Prevalence of Major Hemoglobinopathies in Tunisia
| Hemoglobinopathy | Carrier Prevalence |
| Beta-Thalassemia | 2.21% |
| Sickle Cell Trait (HbS) | 1.89% |
| Alpha-Thalassemia | ~5.48% |
| Hemoglobin C (HbC) | ~0.37% |
| Hemoglobin O-Arab | ~0.37% |
| This compound | Documented in a single case |
Source: Data compiled from multiple epidemiological studies in Tunisia. researchgate.netnih.gov
Molecular Epidemiology within North African Populations
The molecular epidemiology of hemoglobinopathies in North Africa, particularly in Tunisia, Algeria, and Morocco, is well-documented and reveals a diverse spectrum of mutations. tandfonline.comnih.gov In Tunisia alone, over 21 different beta-thalassemia alleles have been identified. researchgate.net The most frequent mutations are codon 39 (C>T) and IVS-I-110 (G>A), which together account for a significant majority of beta-thalassemia cases. researchgate.netnih.gov
This compound is noted as one of the autochthonous hemoglobin variants of the Maghreb, suggesting a de novo mutational event within this geographical area. scispace.com Other such variants with a presumed local origin include Hb Tunis and Hb Tunis-Bizerte. scispace.com The molecular characterization of Hb Bab-Saadoun as a Leu→Pro substitution at β48 places it within the interhelical CD segment of the beta-globin chain, a region where the invariable nature of leucine (B10760876) suggests its importance for the stability of the hemoglobin molecule. nih.govresearchgate.net
The methods for molecular screening in the region are well-established and include polymerase chain reaction (PCR) followed by techniques such as denaturing gradient gel electrophoresis (DGGE), single-strand conformation polymorphism (SSCP), and direct sequencing. tandfonline.comnih.gov These techniques are crucial for identifying the wide array of mutations present in the North African gene pool.
Haplotype Analysis Associated with the this compound Allele
Haplotype analysis of the β-globin gene cluster is a powerful tool for tracing the origin and spread of specific mutations. In North Africa, extensive haplotype analyses have been conducted for common mutations like HbS and various β-thalassemia alleles. tandfonline.comtandfonline.com For instance, the sickle cell gene in Tunisia is predominantly associated with the Benin haplotype in approximately 95% of cases. researchgate.net
However, there is no specific haplotype analysis reported in the literature for the this compound allele. This is a direct consequence of its extreme rarity and its likely origin as a spontaneous mutation in the single identified case. nih.govresearchgate.net To establish a linked haplotype, the discovery and analysis of additional, unrelated individuals carrying the Hb Bab-Saadoun mutation would be necessary. Should more cases be identified, the standard method would involve using restriction fragment length polymorphism (RFLP) analysis or more modern SNP-based arrays of the β-globin gene cluster to determine the chromosomal background on which this mutation resides.
Table 2: Common β-Globin Gene Haplotypes Associated with Other Mutations in Tunisia
| Mutation | Associated Haplotype(s) | Frequency of Haplotype |
| HbS (Sickle Cell) | Benin | ~95% |
| IVS-I-2 (T>G) β-thal | Haplotype IX | Consistently Associated |
| Codon 30 (G>C) β-thal | Haplotype I | Supported by this haplotype |
| Codons 25/26 (+T) β-thal | Haplotype I and IX | Linked to both |
Source: Data from studies on β-thalassemia and sickle cell disease haplotypes in Tunisia. researchgate.nettandfonline.com
Genetic Interactions with Other Globin Gene Variants in Trans Configuration
The co-inheritance of different hemoglobin variants or a hemoglobin variant with a thalassemia mutation (compound heterozygosity) can lead to a wide range of clinical phenotypes. In Tunisia and surrounding regions, various such interactions have been documented, for example, the co-inheritance of HbS with β-thalassemia (S/β-thalassemia) or with HbC (HbSC disease). nih.govajol.info
Currently, there are no published case reports or studies documenting the genetic interaction of this compound with other globin gene variants in a trans configuration (i.e., where the mutations are on different homologous chromosomes). The original case report described the variant in a heterozygous state without mention of other co-inherited globin gene mutations. nih.govresearchgate.net The clinical picture of co-inheritance would depend on the nature of the second variant. For instance, if co-inherited with a β-thalassemia mutation, it could potentially lead to a more severe phenotype than the simple heterozygous state of Hb Bab-Saadoun, which is not thought to cause significant hemolytic anemia. nih.gov The study of such interactions remains hypothetical until cases of co-inheritance are identified.
Comparative Analysis with Other Hemoglobin Variants
Structural and Functional Divergence from Known Hemoglobin Variants
Hemoglobin Bab-Saadoun is defined by a specific and structurally significant amino acid substitution: a leucine (B10760876) residue is replaced by a proline residue at position 48 of the beta-globin chain. Current time information in Cologne, DE.nih.gov This mutation is formally designated as α2β248(CD7)Leu→Pro. nih.gov
The structural divergence of Hb Bab-Saadoun from normal Hemoglobin A (HbA) stems from the profound differences between leucine and proline and the critical location of this substitution.
Nature of the Substitution : Leucine is a hydrophobic amino acid commonly found within the interior of proteins, contributing to structural stability. Proline, conversely, is unique due to its rigid cyclic structure, which restricts the polypeptide backbone's flexibility. It is often referred to as a "helix breaker" because it cannot fit into the regular, repeating structure of an alpha-helix and introduces a kink in the polypeptide chain. The replacement of a flexible leucine with a rigid proline in the CD segment likely affects the stability of the hemoglobin molecule. nih.govresearchgate.net
Functionally, this structural alteration leads to mild instability. This compound demonstrates instability in laboratory tests, including heat and isopropanol (B130326) stability tests, which are designed to challenge the hemoglobin molecule's structural integrity. nih.govresearchgate.net However, this instability is not severe enough to cause significant functional impairment or a severe clinical phenotype. nih.gov
Similarities and Differences with Other Mildly Unstable Hemoglobin Variants
Unstable hemoglobin variants are a class of hemoglobinopathies where mutations compromise the molecule's stability, leading to denaturation, precipitation (as Heinz bodies), and potential red blood cell damage. dynamed.comdoctorabad.com The clinical severity can range from asymptomatic to severe, life-threatening hemolytic anemia. dynamed.com
This compound shares key characteristics with other variants classified as "mildly unstable." The primary similarity is a clinical presentation that is largely asymptomatic or associated with very mild, compensated hemolysis. nih.govjumedicine.com It appears unlikely that the presence of Hb Bab-Saadoun on its own results in a clinically significant hemolytic anemia. nih.govresearchgate.net
However, it differs from other unstable variants in the specific location and nature of the mutation, which dictates the precise mechanism of instability. A comparison with other well-characterized unstable hemoglobins (B146990) illustrates these differences. For instance, Hb Köln, the most common unstable variant, involves a substitution at the heme pocket (β98 Val→Met), affecting heme-globin interaction and leading to heme depletion. frontiersin.orgtandfonline.com Hb Hammersmith involves a substitution (β42 Phe→Ser) that also disrupts the heme pocket's hydrophobicity. jumedicine.comgsconlinepress.com Hb Zürich has a substitution at the distal histidine position (β63 His→Arg), impacting the heme pocket and causing instability, particularly after exposure to certain drugs. ashpublications.orgwku.edu
Unlike these variants where instability arises from direct interference with the heme pocket, the instability of Hb Bab-Saadoun is attributed to the disruption of the globin chain's secondary structure in the interhelical CD segment. nih.govresearchgate.net
| Feature | This compound | Hemoglobin Köln | Hemoglobin Hammersmith | Hemoglobin Zürich |
| Mutation | β48(CD7) Leu→Pro | β98(FG5) Val→Met | β42(CD1) Phe→Ser | β63(E7) His→Arg |
| Location of Defect | Interhelical Segment | Heme Contact | Heme Pocket | Heme Pocket (Distal His) |
| Primary Mechanism of Instability | Disruption of globin secondary structure | Weakened heme binding | Reduced hydrophobicity of heme pocket | Altered heme pocket, drug-induced oxidation |
| Clinical Severity | Mildly unstable, unlikely to cause hemolytic anemia | Mild to moderate chronic hemolytic anemia, splenomegaly | Severe hemolytic anemia from birth | Mild hemolysis, severe episodes upon drug exposure |
| Oxygen Affinity | Not reported to be significantly altered | High | Low | Normal (but unstable) |
Distinction of this compound from Clinically Significant Hemoglobinopathies
A crucial aspect of characterizing a new hemoglobin variant is determining its clinical significance. Hemoglobinopathies are broadly categorized, with some, like Sickle Cell Disease (HbS) and many thalassemias, causing severe, lifelong illness. mlsascp.comresearchgate.net In contrast, many of the over 1,000 known hemoglobin variants are clinically benign. nih.govwikipedia.org
This compound is clearly distinguished from clinically significant hemoglobinopathies by its benign clinical profile. nih.govjumedicine.com The initial discovery was in a young boy who presented with anemia; however, it was concluded that the anemia was likely caused by other health factors, as the variant itself is unlikely to cause hemolytic anemia. nih.gov This contrasts sharply with severe conditions:
Sickle Cell Anemia (HbS - β6 Glu→Val) : Characterized by red blood cell sickling, vaso-occlusive crises, severe pain, and organ damage. mlsascp.commedlineplus.gov
Severe Unstable Hemoglobins (e.g., Hb Hammersmith) : Often cause severe congenital non-spherocytic hemolytic anemia, requiring supportive care and sometimes transfusions. gsconlinepress.comresearchgate.net
β-Thalassemia Major : Results from a severe deficiency or absence of beta-globin chain synthesis, leading to profound anemia requiring lifelong blood transfusions. mlsascp.com
The discovery of Hb Bab-Saadoun as a spontaneous mutation—absent in both parents—further classifies it as a rare variant rather than an established, widespread hemoglobinopathy. nih.govresearchgate.net Its identification underscores the importance of distinguishing between incidental laboratory findings and the cause of a patient's clinical symptoms.
Insights from Comparative Studies on Globin Chain Invariability
The study of rare variants like Hb Bab-Saadoun provides critical insights into the evolutionary conservation and functional importance of specific amino acid residues within the globin chains. The leucine at position β48(CD7) is described as an "invariable amino acid." nih.govresearchgate.net
In molecular evolution, an invariable or highly conserved residue is one that has remained unchanged across different species and among related proteins. This conservation implies that the residue is indispensable for the protein's structure or function, and most mutations at this site would be detrimental and thus eliminated by natural selection.
The substitution at this invariable site in Hb Bab-Saadoun offers a unique natural experiment:
Structural Role Confirmation : The finding that replacing this invariable leucine with proline leads to molecular instability confirms the residue's importance. It is theorized to be a critical part of a "spacer sequence" that maintains the correct distance and orientation between the C and D helices. nih.govresearchgate.net Disrupting this spacer, even subtly, compromises the protein's stability.
Tolerance to Substitution : The fact that the resulting instability is mild and does not lead to severe disease provides a nuanced understanding. While the β48 leucine is critical for optimal stability, its substitution with proline is not catastrophic. This illustrates that even at invariable sites, the consequence of a mutation can exist on a spectrum.
Comparative analysis of globin chains from various species reveals a small number of such invariable residues, many of which are involved in critical functions like heme binding (e.g., proximal and distal histidines) or subunit interactions. nih.govnih.gov The case of Hb Bab-Saadoun adds to this body of knowledge by demonstrating the structural significance of a conserved residue located outside of these well-known functional sites.
Evolutionary Perspectives of Hemoglobin Bab Saadoun
Origins and Dispersal Patterns of Hemoglobin Bab-Saadoun Allele
This compound was first identified in a young Arabian boy in Tunisia. researchgate.netnih.gov The defining characteristic of its origin is that it arose from a spontaneous mutation. researchgate.netnih.gov Investigations revealed that neither of the boy's parents carried the allele, indicating that the mutation was a de novo event. researchgate.netnih.gov This spontaneous occurrence means there is no established ancestral lineage or migratory path for the this compound allele.
Due to its nature as a single, spontaneous mutation, there are no known dispersal patterns for the this compound allele. The variant has not been identified in other individuals or populations, suggesting it has not become established or spread. The ethnic history of Tunisia is complex, with a native Berber population mixing over centuries with Phoenicians, Romans, Vandals, Arabs, Ottomans, and French, which has led to a significant diversity of hemoglobin variants. researchgate.net However, this compound appears to be an isolated case rather than a part of this broader historical genetic mixing.
Selection Pressures and Genetic Drift Influencing Hemoglobin Variant Frequencies
There is no evidence of specific selection pressures acting on the this compound variant. Generally, hemoglobin variants can be subject to positive selection, particularly in regions where malaria is endemic. Variants like Hemoglobin S, for instance, can offer a survival advantage against malaria in their heterozygous state. However, this compound is considered a mildly unstable variant and is not thought to cause significant hemolytic anemia, making it unlikely to confer a selective advantage or disadvantage. researchgate.netnih.gov
Genetic drift, the random fluctuation of allele frequencies in a population, can play a role in the prevalence of rare mutations, especially in smaller or isolated communities. In North Africa, founder effects and local inbreeding have been noted to lead to high local frequencies of otherwise rare mutations. However, as this compound has only been documented in a single individual as a spontaneous mutation, the principles of selection pressure and genetic drift have not had the opportunity to influence its frequency in a broader population.
Phylogenetic Analysis of Beta-Globin Gene Mutations in Regional Populations
Phylogenetic analyses of beta-globin gene mutations in Tunisia and the broader North African region have identified the origins and relationships of various thalassemia mutations and hemoglobin variants. nih.govnih.gov These studies often use haplotype analysis to trace the historical origins of specific mutations, linking them to local, Mediterranean, or sub-Saharan African origins. nih.gov For example, studies have hypothesized a local North African origin for the common codon 39 β-thalassemia mutation and an Eastern Mediterranean origin for the IVS-I-110 mutation. nih.gov
However, this compound is not included in such phylogenetic studies. Because it was identified as a spontaneous mutation in a single individual, it does not have a shared ancestral haplotype that can be traced through populations. It represents a single, recent mutational event on a specific genetic background, rather than a variant with a population history.
Contribution of this compound to the Genetic Landscape of Hemoglobinopathies
This compound is one of several rare hemoglobin variants that have originated in Tunisia. researchgate.net While more common variants like Hb S, Hb C, and various β-thalassemia mutations are of significant public health concern, rare and clinically benign variants like Hb Bab-Saadoun contribute to the allelic diversity of the region. researchgate.netnih.gov Its existence underscores the fact that the spectrum of hemoglobinopathies is not static and that new variants can and do arise spontaneously.
The following table provides a summary of the key characteristics of this compound:
| Feature | Description |
| Name | This compound |
| Mutation | β48(CD7) Leu→Pro |
| Origin | Spontaneous (de novo) mutation |
| Location of Discovery | Tunisia |
| Clinical Significance | Mildly unstable, unlikely to cause hemolytic anemia |
| Allele Frequency | Not established; documented in a single case |
| Dispersal | No known dispersal |
Future Research Directions
Deeper Elucidation of Hemoglobin Bab-Saadoun Regulatory Mechanisms
The expression of the β-globin gene, which is mutated in this compound, is a tightly controlled process involving a host of regulatory elements and transcription factors. nih.gov Future research must pivot towards understanding if and how the specific mutation in this compound influences these established regulatory pathways. The β-globin gene cluster's expression is orchestrated by a powerful upstream regulatory element known as the Locus Control Region (LCR). wikipedia.org The LCR is essential for the high-level, tissue-specific expression of the globin genes. youtube.com
Key areas for investigation include:
LCR Interaction: Investigating potential alterations in the long-range interactions between the LCR and the β-globin gene promoter containing the Bab-Saadoun mutation. It is crucial to determine if the mutation affects the chromatin looping mechanism that brings the LCR into proximity with the gene to enhance its transcription. nih.gov
Transcription Factor Binding: The β-globin promoter contains binding sites for numerous transcription factors that are critical for activating gene expression. researchgate.net Detailed studies are needed to ascertain whether the single nucleotide polymorphism (SNP) responsible for this compound alters the binding affinity of key erythroid-specific transcription factors.
| Key Transcription Factors for β-globin Gene Regulation | General Function |
| GATA-1 | A master regulator of erythropoiesis, essential for the expression of all β-like globin genes. nih.gov |
| NF-E2 (Nuclear Factor, Erythroid 2) | A hematopoietic transcription factor that plays a crucial role in the regulation of globin gene expression. |
| KLF1 (Kruppel-like Factor 1) | An erythroid-specific transcription factor that activates the β-globin gene and is involved in the fetal to adult hemoglobin switch. researchgate.net |
| TAL1 (T-cell Acute Lymphocytic Leukemia 1) | A basic helix-loop-helix (bHLH) transcription factor that is essential for the development of all hematopoietic lineages. |
Future studies could employ techniques like Chromatin Immunoprecipitation (ChIP) sequencing to map transcription factor binding sites in erythroid precursors expressing this compound and compare them to normal controls.
Development of Advanced In Vitro and In Silico Models for Hemoglobin Variant Studies
To overcome the limitations of studying a rare variant in a small patient population, the development of sophisticated laboratory and computational models is essential.
In Vitro Models:
Cellular Systems: The use of primary erythroid cells derived from CD34+ progenitor cells can provide a valuable model for studying the expression and stability of this compound. nih.gov
Genome Editing: CRISPR/Cas9 and other genome-editing technologies can be used to introduce the specific Bab-Saadoun mutation into hematopoietic stem and progenitor cells (HSPCs). oup.com This would allow for the creation of a renewable source of cells for detailed molecular and cellular studies in a controlled genetic background.
In Silico Models:
Computational Prediction Tools: A multitude of in silico predictors have been developed to assess the potential pathogenicity of genetic variants, though their performance can vary. elifesciences.org Applying a curated set of these tools could offer initial predictions about the functional impact of the amino acid substitution in this compound.
Molecular Dynamics Simulations: Coarse-grained molecular dynamics (CGMD) and other simulation techniques can model the self-assembly of hemoglobin molecules and the structural consequences of a mutation. siam.orgbrown.edu These models could predict how the Leu→Pro substitution affects the stability and oxygen-binding properties of the hemoglobin tetramer, consistent with initial findings that the variant is mildly unstable. nih.govresearchgate.net
| Modeling Approach | Application for this compound Research | Potential Insights |
| CRISPR-edited Cell Lines | Introduce the specific HBB mutation into erythroid cell lines. | Allows for controlled studies of mRNA and protein expression, protein stability, and cellular physiology. |
| Molecular Dynamics | Simulate the 3D structure and movement of the variant hemoglobin protein. | Predicts changes in protein stability, folding, and interaction with other molecules like oxygen. siam.org |
| Predictive Algorithms | Analyze the genetic sequence to forecast the functional impact of the mutation. | Provides a preliminary assessment of pathogenicity to guide further experimental work. elifesciences.org |
Contribution of this compound Research to Broader Hemoglobinopathy Understanding
The study of rare hemoglobin variants like Bab-Saadoun, while focused on a specific mutation, contributes significantly to the broader field of hematology. uio.nonih.gov Each unique variant acts as a natural experiment, offering insights into the structure-function relationships of the hemoglobin molecule. nih.gov
Research on this compound can contribute by:
Mapping Functional Domains: The substitution in Hb Bab-Saadoun is located in the interhelical CD segment of the beta chain. nih.govresearchgate.net Detailed functional analysis of this variant can help to precisely define the role of this specific region in maintaining hemoglobin stability and function.
Improving Diagnostics: Characterizing the biochemical and biophysical properties of rare variants is crucial for improving diagnostic methods. researchgate.netnih.gov Advanced techniques like mass spectrometry and high-performance liquid chromatography (HPLC) are essential for identifying variants that might not be detected by standard screening. nih.govibms.org
Understanding Disease Mechanisms: Hemoglobinopathies are the most common monogenic disorders worldwide. nih.gov Elucidating the molecular pathology of rare variants contributes to the cumulative knowledge base needed to understand the diverse clinical presentations of more common conditions like sickle cell disease and thalassemia. oncohemakey.com
By pursuing these future research directions, the scientific community can move beyond the initial characterization of this compound to a comprehensive understanding of its molecular biology, regulation, and its place within the wide spectrum of human hemoglobinopathies.
Q & A
Q. What experimental designs are optimal for distinguishing measurement error from biological variability in this compound studies?
- Methodological Answer : Implement replicate testing (same sample, multiple operators/instruments) to quantify technical error. Compare intra-individual variability over time (longitudinal sampling) against inter-individual differences. Use variance component analysis to partition variability sources .
Q. How can structural modeling techniques improve understanding of this compound’s functional abnormalities?
- Methodological Answer : Apply molecular dynamics simulations to visualize conformational changes caused by mutations. Validate models with spectroscopic data (e.g., circular dichroism for secondary structure). Compare with wild-type hemoglobin and known pathogenic variants (e.g., hemoglobin C) to identify critical structural motifs .
Q. What strategies validate novel detection assays for this compound in low-resource settings?
- Methodological Answer : Conduct cross-validation with gold-standard methods (e.g., genetic sequencing) using Bland-Altman analysis. Assess limit of detection (LoD) via serial dilutions and specificity against common interferents (e.g., hemoglobin F or A2). Field-test assays in diverse populations to ensure robustness .
Q. How should longitudinal studies be designed to assess clinical progression in this compound carriers?
- Methodological Answer : Recruit cohorts with confirmed diagnoses and track hematological parameters (e.g., hemoglobin, reticulocytes) biannually. Adjust for confounders (iron deficiency, inflammation) via multivariate regression. Include endpoints like splenomegaly incidence or transfusion requirements .
Critical Analysis & Integration
Q. How can researchers critically evaluate methodological flaws in studies reporting contradictory findings on this compound?
- Methodological Answer : Audit sample sizes for adequacy (power calculations), instrument calibration records, and confounding variable control (e.g., comorbidities). Re-analyze raw data if accessible, applying uniform statistical thresholds. Consult multi-disciplinary panels to interpret discrepancies .
Q. What frameworks integrate findings on this compound with broader research on hemoglobinopathies?
- Methodological Answer : Use systems biology approaches (e.g., pathway analysis) to map interactions between hemoglobin variants and erythropoietic pathways. Compare mutation hotspots across variants using phylogenetic trees. Collaborate with consortia (e.g., Cooley’s Anemia Foundation) to standardize data reporting .
Tables for Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
